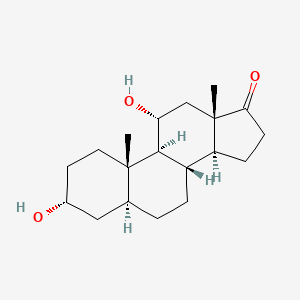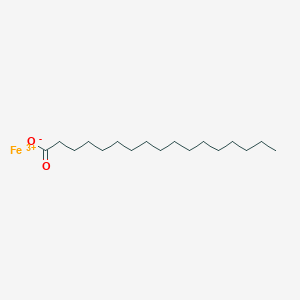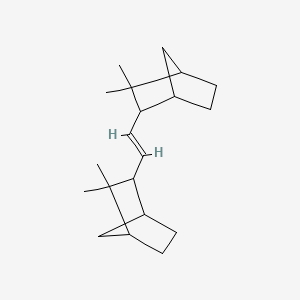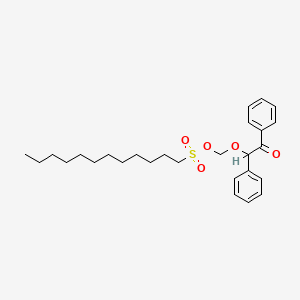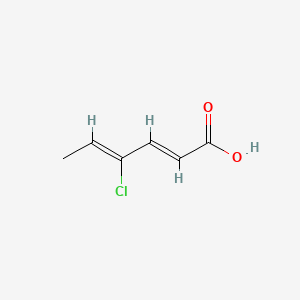
4-Chlorohexa-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorohexa-2,4-dienoic acid is an organic compound with the molecular formula C6H7ClO2 It is characterized by the presence of a chloro group attached to a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorohexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the chlorination of hexa-2,4-dienoic acid. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorohexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diene system into a saturated or partially saturated system.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often used.
Major Products:
Oxidation: Formation of hexadienoic acids or hexadienones.
Reduction: Formation of hexenoic acids or hexanoic acids.
Substitution: Formation of various substituted dienoic acids.
Wissenschaftliche Forschungsanwendungen
4-Chlorohexa-2,4-dienoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Chlorohexa-2,4-dienoic acid involves its interaction with various molecular targets. The chloro group and the conjugated diene system play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, and its diene system can participate in cycloaddition reactions. These interactions are mediated through specific pathways involving nucleophiles and electrophiles .
Vergleich Mit ähnlichen Verbindungen
Hexa-2,4-dienoic acid: Lacks the chloro group, making it less reactive in substitution reactions.
2,4-Hexadienoic acid: Another isomer with different reactivity due to the position of double bonds.
Sorbic acid: A well-known preservative with similar structural features but different applications.
Uniqueness: 4-Chlorohexa-2,4-dienoic acid is unique due to the presence of the chloro group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various industrial applications .
Eigenschaften
CAS-Nummer |
97552-61-9 |
|---|---|
Molekularformel |
C6H7ClO2 |
Molekulargewicht |
146.57 g/mol |
IUPAC-Name |
(2E,4Z)-4-chlorohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H7ClO2/c1-2-5(7)3-4-6(8)9/h2-4H,1H3,(H,8,9)/b4-3+,5-2- |
InChI-Schlüssel |
FBHZRIIRIRXHEM-QSDRKMMISA-N |
Isomerische SMILES |
C/C=C(/C=C/C(=O)O)\Cl |
Kanonische SMILES |
CC=C(C=CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






